molecular formula C10H14O5 B166070 (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 88941-22-4

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B166070
CAS No.: 88941-22-4
M. Wt: 214.21 g/mol
InChI Key: LOIACBOKCRBDOQ-XCVPVQRUSA-N
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Description

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a seven-membered ring with two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions .

Industry

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid include other bicyclic compounds with carboxylic acid groups, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the oxabicyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R,3S,4S)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6+,9+,10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIACBOKCRBDOQ-XCVPVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@](O1)([C@@H]([C@@H]2C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611092
Record name (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88941-22-4
Record name (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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